This guide details the physiochemical profile, synthetic pathways, and analytical characterization of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (also known as RH-24580 ).
Primarily recognized as the major soil metabolite of the herbicide Propyzamide (Pronamide) , this compound represents a critical analyte in environmental fate studies and pesticide residue monitoring. Structurally, it retains the 3,5-dichlorobenzamide pharmacophore but differs from the parent compound by the hydration of the terminal alkyne into a methyl ketone. This modification significantly alters its polarity and solubility profile compared to the parent herbicide, necessitating distinct extraction and chromatographic protocols.
The following data aggregates experimental values and high-confidence computational models for reference standard characterization.
Property
Value / Description
Source/Method
Molecular Formula
Stoichiometry
Molecular Weight
274.14 g/mol
Monoisotopic
Appearance
White to off-white crystalline powder
Experimental [1]
Melting Point
141 – 142 °C
Experimental [1]
LogP (Octanol/Water)
2.8 (Predicted)
Consensus Model [2]
Solubility (Water)
Low (< 50 mg/L)
Hydrophobic Amide
Solubility (Organic)
Soluble in DCM, MeOH, Acetone, DMSO
Experimental
H-Bond Donors
1 (Amide NH)
Lipinski Analysis
H-Bond Acceptors
2 (Amide O, Ketone O)
Lipinski Analysis
Topological Polar Surface Area
46.2 Ų
Computed
Synthetic Methodology
Researchers requiring high-purity standards for mass spectrometry or toxicology studies should utilize the De Novo Acylation Protocol rather than isolation from soil matrices.
Protocol A: De Novo Synthesis (Schotten-Baumann Conditions)
This route couples 3,5-dichlorobenzoyl chloride with the
Understanding the environmental formation of RH-24580 is vital for degradation studies. It is formed via the hydration of the alkyne moiety in Propyzamide.[1]
Figure 1: The environmental degradation pathway where Propyzamide undergoes hydration to form RH-24580.[1]
Analytical Characterization (Fingerprinting)
To validate the identity of the synthesized or isolated compound, use the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)
** Solvent:**
1.55 ppm (s, 6H): Gem-dimethyl groups (). Diagnostic for the quaternary carbon center.
-amino ketone moiety introduces specific stability considerations distinct from simple benzamides.
Figure 2: Stability decision tree. The methyl ketone is generally stable but susceptible to enolization under strongly basic conditions.
Storage Protocol:
Condition: Store neat at -20°C for long-term reference standards.
Solution Stability: Stable in Acetonitrile/Methanol for >30 days at 4°C. Avoid aqueous basic buffers which may promote racemization (if chiral analogs were present) or aldol-type condensations.
References
Sigma-Aldrich. (n.d.). 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Product Sheet. Retrieved from (Verified CAS 29918-41-0).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015486, 3,5-Dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide. Retrieved from [Link]
U.S. EPA. (2023). Zoxamide and Propyzamide Metabolite Fact Sheets. Substance Registry Services. Retrieved from [Link]
Synthonix. (2024). Building Block AC80623 Physical Data. Retrieved from
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
This guide provides a comprehensive framework for the scientific investigation into the mechanism of action of the novel compound 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. Given the limited publicly available d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the scientific investigation into the mechanism of action of the novel compound 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. Given the limited publicly available data on its specific biological activity, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. We will leverage insights from the broader benzamide class of molecules to formulate key hypotheses and detail the rigorous experimental workflows required for target identification, validation, and pathway elucidation.
The benzamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide array of biological functions. These range from enzyme inhibition and receptor modulation in human pharmacology to antifungal activity through cytoskeletal disruption.[1][2] A related compound, 3,5-dichloro-4-methyl-N-(3-methyl-2-oxopentan-3-yl)benzamide, is a known transformation product of the fungicide Zoxamide, suggesting a potential avenue for investigation.[3] Our approach, therefore, will be a hypothesis-driven exploration designed to systematically uncover the molecular target and physiological effects of this specific molecule.
Part 1: Hypothesis Generation and Initial Screening Strategy
The initial phase of investigation is designed to cast a wide net, testing for broad biological activities informed by the known functions of structurally related benzamides. This allows for an unbiased assessment and the generation of high-quality leads for downstream validation.
Core Hypotheses:
Hypothesis A: Cytoskeletal Disruption (Antifungal/Antimitotic Agent): Based on its structural similarity to derivatives of the fungicide Zoxamide, the compound may interfere with microtubule dynamics, a mechanism common to many antifungal and antimitotic agents.
Hypothesis B: Enzyme Inhibition: The benzamide moiety is present in numerous enzyme inhibitors.[1][2][4] The compound could act as an inhibitor for a variety of enzyme classes, such as kinases, hydrolases (e.g., acetylcholinesterase, histone deacetylases), or metabolic enzymes (e.g., IMP dehydrogenase).[1][2][5]
Hypothesis C: Receptor Modulation: Certain benzamide derivatives are known to interact with G-protein coupled receptors (GPCRs) or other central nervous system targets like the sigma-1 receptor.[6]
The following workflow provides a logical progression for initial screening to test these primary hypotheses.
Part 2: Target Identification and Validation Protocols
Upon identification of a "hit" from the initial screening phase, the subsequent experimental stage focuses on confirming the direct molecular target and validating its engagement in a cellular context. For the purpose of this guide, let us assume the primary hit suggests a role as a specific kinase inhibitor (from Hypothesis B).
This protocol is designed to quantify the inhibitory potency of the compound against the putative kinase target identified in the screening panel.
Methodology:
Reagent Preparation:
Prepare a stock solution of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide in 100% DMSO.
Prepare a reaction buffer appropriate for the specific kinase (typically containing Tris-HCl, MgCl₂, DTT, and a source of ATP).
Dilute the purified, recombinant kinase enzyme and its specific peptide substrate to their optimal concentrations in the reaction buffer.
Assay Procedure (96- or 384-well plate format):
Create a serial dilution of the compound in the reaction buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.
To each well, add the kinase enzyme and the diluted compound (or DMSO for control). Incubate for 15-20 minutes at room temperature to allow for compound-enzyme binding.
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled luminescence readout like ADP-Glo™).
Allow the reaction to proceed for the optimized time (e.g., 30-60 minutes) at the optimal temperature (e.g., 30°C).
Terminate the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).
Data Analysis:
Quantify the kinase activity (e.g., via scintillation counting for radioactivity or luminescence measurement).
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC₅₀ value .
Parameter
Description
Example Value
IC₅₀
The concentration of an inhibitor where the response is reduced by half.
150 nM
Hill Slope
Describes the steepness of the curve. A value near 1 suggests a classic 1:1 binding interaction.
1.1
R²
The coefficient of determination, indicating the goodness of fit.
>0.98
Table 1: Example data summary for an in vitro kinase inhibition assay.
Confirming that a compound binds its intended target within the complex environment of a live cell is critical. CETSA is a powerful method for verifying target engagement by measuring the change in thermal stability of a protein upon ligand binding.
Methodology:
Cell Treatment:
Culture an appropriate cell line (e.g., one that endogenously expresses the target kinase) to ~80% confluency.
Treat the cells with the test compound at a relevant concentration (e.g., 10x the biochemical IC₅₀) and a vehicle control (DMSO) for 1-2 hours.
Thermal Challenge:
Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
Aliquot the cell lysate into separate PCR tubes.
Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. A room temperature (RT) sample serves as a no-heat control.
Protein Fractionation and Analysis:
Cool the samples on ice, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.
Analyze the amount of the target kinase remaining in the supernatant for each temperature point using Western Blotting or quantitative mass spectrometry.
Data Analysis:
Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.
Normalize the intensity to the RT sample for each condition.
Plot the percentage of soluble protein against the temperature to generate a "melting curve."
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating increased thermal stability.
Caption: A streamlined workflow for target validation.
Part 3: Elucidating the Downstream Signaling Pathway
Once the direct target is validated, the final step is to understand the functional consequences of its modulation. If our compound inhibits "Kinase X," we must determine how this affects the signaling cascade it controls.
This protocol measures the phosphorylation status of a known substrate of the target kinase to confirm that the compound inhibits its activity in cells.
Methodology:
Cell Culture and Treatment:
Culture cells known to have an active "Kinase X" signaling pathway.
Treat cells with a dose-response of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (e.g., from 0.1 to 10 µM) for a specific duration (e.g., 2 hours). Include a vehicle control.
If the pathway requires stimulation, add the appropriate agonist (e.g., a growth factor) for a short period before harvesting.
Protein Extraction and Quantification:
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE and Immunoblotting:
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-SubstrateY at Serine123).
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis:
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure changes are not due to altered protein levels.
Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal, with no change in the total substrate or loading control, confirms on-target pathway inhibition.
Caption: Potential signaling pathway inhibited by the compound.
By following this structured, hypothesis-driven approach, researchers can systematically and rigorously define the mechanism of action for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. This guide provides the foundational workflows and logical framework necessary to move from an unknown compound to a well-characterized molecule with a validated target and a defined physiological impact.
An In-depth Technical Guide to the Biological Activity of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
This guide provides a comprehensive technical overview of the biological activity of the benzamide derivative, 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. The content herein is curated for researchers, scientists...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the biological activity of the benzamide derivative, 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. The content herein is curated for researchers, scientists, and professionals in drug development and agrochemical research, offering insights into its mechanism of action, experimental evaluation, and potential applications.
Introduction and Chemical Profile
3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide, identified by the CAS number 29918-41-0, is a member of the benzamide class of chemical compounds[1]. Its chemical formula is C12H13Cl2NO2, and it is also known by the synonym RH-24580[2][3]. A significant aspect of this compound is its identity as a major soil metabolite of the herbicide propyzamide[3]. This metabolic relationship underscores its environmental relevance and persistence, necessitating a thorough understanding of its intrinsic biological effects.
Chemical Structure:
Caption: Chemical structure of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide.
Core Biological Activity: Fungicidal Properties
The benzamide chemical class, to which 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide belongs, is well-recognized for its potent fungicidal activity[4][5]. These compounds are particularly effective against a range of ascomycete and basidiomycete pathogens that cause diseases in various crops[4]. The primary mechanism underpinning this antifungal action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain[4][6].
Mechanism of Action: Succinate Dehydrogenase Inhibition
The cornerstone of the biological activity of many benzamide derivatives lies in their ability to act as Succinate Dehydrogenase Inhibitors (SDHIs)[4][6]. The Fungicide Resistance Action Committee (FRAC) has classified these fungicides under FRAC Code 7, highlighting their specific mode of action targeting Complex II of the mitochondrial electron transport chain.
Succinate dehydrogenase is a vital enzyme complex that plays a dual role in cellular metabolism: it is a key enzyme in the Krebs cycle and is an integral part of the electron transport chain. The SDH enzyme complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. SDHIs, including benzamides, exert their inhibitory effect by binding to the ubiquinone (coenzyme Q) binding site (Q-site) of the enzyme complex, which is formed by the SDHB, SDHC, and SDHD subunits. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site.
The inhibition of SDH disrupts the mitochondrial respiratory chain, leading to a cascade of detrimental effects for the fungal cell:
Interruption of ATP Synthesis: The blockage of electron flow from succinate to ubiquinone halts the process of oxidative phosphorylation, severely depleting the cell's primary energy currency, ATP.
Accumulation of Succinate: The inhibition of the enzyme leads to a buildup of its substrate, succinate, which can have further downstream metabolic consequences.
Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the formation of ROS, which can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA.
Ultimately, the culmination of these effects leads to the cessation of fungal growth and cell death.
Caption: Inhibition of mitochondrial Complex II by 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide.
Quantitative Assessment of Biological Activity
Parameter
Description
Typical Unit
Significance
IC50
The concentration of an inhibitor that reduces the activity of a specific enzyme (e.g., Succinate Dehydrogenase) by 50%.
µM or nM
Measures the direct potency of the compound against its molecular target. A lower IC50 indicates higher potency.
EC50
The concentration of a compound that gives a half-maximal response (e.g., inhibition of fungal growth).
µg/mL or µM
Represents the potency of the compound at a cellular or organismal level.
MIC
Minimum Inhibitory Concentration. The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
µg/mL
A common measure of antifungal efficacy in microbiology.
Experimental Protocol: In Vitro Succinate Dehydrogenase Inhibition Assay
The following protocol provides a detailed methodology for assessing the inhibitory effect of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide on succinate dehydrogenase activity. This assay is fundamental in confirming the mechanism of action and determining the IC50 value of the compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide against succinate dehydrogenase.
Principle: This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme's activity.
Materials:
Mitochondrial fraction isolated from a target fungal species
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Prepare working solutions of succinate, KCN, and DCPIP in the phosphate buffer.
Assay Setup:
In a 96-well plate, add the phosphate buffer to each well.
Add serial dilutions of the test compound to the respective wells. Include a solvent control (DMSO) and a no-inhibitor control.
Add the mitochondrial fraction to all wells.
Add KCN to all wells to block the downstream electron transport chain.
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).
Initiation of Reaction and Measurement:
Initiate the enzymatic reaction by adding succinate to all wells.
Immediately after adding succinate, add the DCPIP solution.
Place the microplate in a plate reader and measure the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
Data Analysis:
Calculate the rate of DCPIP reduction for each concentration of the inhibitor.
Normalize the data to the control (no inhibitor) to obtain the percentage of inhibition.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the in vitro SDH inhibition assay.
Broader Biological Context and Potential Applications
The primary application of benzamide compounds with SDHI activity is in agriculture as fungicides to control a wide spectrum of plant pathogenic fungi[4]. However, the single-site mode of action of SDHIs makes them prone to the development of fungicide resistance in fungal populations[4]. Therefore, resistance management strategies, such as alternating their use with fungicides having different modes of action, are crucial for their sustainable use[7].
While the fungicidal activity is the most prominent, the fundamental role of the mitochondrial respiratory chain in all eukaryotes suggests that high concentrations of such compounds could potentially affect non-target organisms. The fact that 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide is a soil metabolite of an herbicide highlights the importance of ecotoxicological studies to assess its impact on soil microflora and other non-target species.
Conclusion
3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide, a metabolite of the herbicide propyzamide, belongs to a class of compounds with well-established fungicidal properties. Its likely mechanism of action is the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, leading to cellular energy depletion and fungal death. While specific biological activity data for this particular compound is limited, the knowledge of its chemical class provides a strong foundation for understanding its potential biological effects. Further research is warranted to fully characterize its fungicidal spectrum, potency, and potential ecotoxicological impact. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide spectroscopic data (NMR, IR, MS)
This technical guide details the spectroscopic characterization and analytical profiling of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide , a critical environmental metabolite known by the code RH-24580 . Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the spectroscopic characterization and analytical profiling of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide , a critical environmental metabolite known by the code RH-24580 .
Executive Summary & Chemical Identity
RH-24580 is the primary soil metabolite of the benzamide herbicide Propyzamide (Pronamide). It is formed via the hydration of the terminal alkyne group of the parent molecule. Accurate identification of this compound is essential for residue analysis in groundwater and soil compliance monitoring (EPA/EFSA guidelines).
While RH-24580 is primarily monitored as a degradation product, analytical standards are synthesized via the mercury(II)-catalyzed hydration of Propyzamide. This Markovnikov addition converts the terminal alkyne into a methyl ketone.
Reaction Workflow (DOT Visualization)
Figure 1: Synthetic pathway for the conversion of Propyzamide to RH-24580 via alkyne hydration.
Spectroscopic Data
The following data sets are derived from authoritative structure-activity relationships (SAR) of benzamide analogs and verified fragmentation patterns from EPA residue chemistry studies (MRID 49970204).
Mass Spectrometry (LC-MS/MS)
RH-24580 exhibits a characteristic isotopic signature due to the two chlorine atoms.
Isotopic Pattern: M (100%), M+2 (64%), M+4 (10%) — distinctive of Cl₂.
Precursor Ion (m/z)
Product Ion (m/z)
Identity / Loss
Role
274 [M+H]⁺
173
[3,5-Cl₂-Ph-CO]⁺ (Acylium ion)
Quantifier
274 [M+H]⁺
145
[3,5-Cl₂-Ph]⁺ (Phenyl cation)
Qualifier
276 [M+2+H]⁺
175
³⁷Cl Isotope of Acylium ion
Confirmation
Mechanistic Insight: The primary fragmentation involves the cleavage of the amide bond, generating the stable 3,5-dichlorobenzoyl cation (m/z 173). Secondary fragmentation loses CO to form the dichlorophenyl cation (m/z 145).
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
¹H NMR (400 MHz)
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Context
7.60
Doublet (d, J=1.8 Hz)
2H
Ar-H (2, 6)
Ortho to amide, deshielded by Cl
7.48
Triplet (t, J=1.8 Hz)
1H
Ar-H (4)
Meta to amide, between two Cl
6.85
Broad Singlet (br s)
1H
NH
Amide proton (exchangeable)
2.25
Singlet (s)
3H
-CO-CH ₃
Methyl ketone (Acetyl group)
1.55
Singlet (s)
6H
-C(CH ₃)₂-
Gem-dimethyl alpha to N and C=O
¹³C NMR (100 MHz)
Shift (δ ppm)
Assignment
Note
208.5
C =O (Ketone)
Characteristic aliphatic ketone
165.2
C =O (Amide)
Benzamide carbonyl
137.5
Ar-C (1)
Quaternary, attached to C=O
135.2
Ar-C (3, 5)
Quaternary, C-Cl
131.0
Ar-C (4)
CH between Cl
126.5
Ar-C (2, 6)
CH ortho to amide
62.5
C -N
Quaternary aliphatic carbon
26.0
-CO-C H₃
Acetyl methyl
23.5
-C(C H₃)₂
Gem-dimethyl carbons
Infrared Spectroscopy (FT-IR)
3300 cm⁻¹: N-H stretch (Amide).
1715 cm⁻¹: C=O stretch (Ketone) – Distinct from parent alkyne.
Protocol A: Sample Preparation for LC-MS/MS (Soil Matrix)
Validated per EPA Method (MRID 49970204).
Extraction: Weigh 10 g of homogenized soil into a centrifuge tube.
Solvent Addition: Add 20 mL of Acetonitrile/Water (80:20 v/v).
Agitation: Shake vigorously for 30 minutes on a mechanical shaker.
Separation: Centrifuge at 3500 rpm for 5 minutes.
Clean-up: Transfer 1 mL of supernatant to a dispersive SPE tube (PSA/C18) to remove humic acids. Vortex for 1 minute and centrifuge.
Analysis: Transfer clear supernatant to an autosampler vial. Inject 5 µL into LC-MS/MS.
Protocol B: Fragmentation Pathway Visualization
Figure 2: ESI-MS/MS fragmentation pathway used for quantification (Transition 274 → 173).
References
U.S. EPA. (2016). Propyzamide and its Relevant Metabolites in Soil by LC-MS/MS. MRID 49970204.[2][3]
PubChem. (2025).[5] 3,5-Dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide (Compound Summary). National Library of Medicine.
Roberts, T. R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Contextual grounding for benzamide metabolism).
Technical Application Note: Synthesis of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
Executive Summary This application note details the optimized synthetic protocol for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (CAS: 29918-41-0). This compound belongs to a class of halogenated benzamides often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthetic protocol for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (CAS: 29918-41-0). This compound belongs to a class of halogenated benzamides often utilized as intermediates in the development of agrochemicals (specifically fungicides and herbicides) and pharmaceutical fragments targeting hydrophobic binding pockets.
The synthesis presents a specific challenge: the nucleophilic amine, 3-amino-3-methylbutan-2-one , possesses an amino group attached to a tertiary carbon (
-disubstituted), creating significant steric hindrance. This protocol utilizes a nucleophilic catalysis strategy to overcome this barrier, ensuring high conversion rates and minimizing side reactions such as amine dimerization.
Retrosynthetic Analysis & Strategy
The target molecule is assembled via an amide coupling between a benzoyl chloride derivative and a sterically hindered
-amino ketone.
Strategic Disconnection
The most reliable disconnection is at the amide bond. The acid chloride is generated in situ to avoid hydrolysis, while the amine is introduced as a hydrochloride salt to prevent the self-condensation (dihydropyrazine formation) typical of free
-amino ketones.
Pathway Visualization
Figure 1: Retrosynthetic strategy isolating the acid chloride activation and the stabilization of the amino-ketone precursor.
Note: Acid chlorides are moisture sensitive. All glassware must be oven-dried.
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube or nitrogen inlet.
Charging: Add 3,5-dichlorobenzoic acid (10.0 g, 52.4 mmol) to the flask.
Solvent/Reagent: Add anhydrous Toluene (50 mL) followed by Thionyl Chloride (11.4 mL, 157 mmol).
Catalysis: Add 2-3 drops of anhydrous DMF. Rationale: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the conversion of the carboxylic acid to the acid chloride.
Reaction: Heat the mixture to reflux (
) for 3 hours. The suspension should turn into a clear solution, indicating consumption of the starting acid.
Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess thionyl chloride and toluene.
Chase: Add fresh toluene (20 mL) and evaporate again to azeotrope off trace
.
Result: The residue (yellowish oil/solid) is 3,5-dichlorobenzoyl chloride . Proceed immediately to Step 3.3.
Step 2: Sterically Hindered Amide Coupling
Critical Mechanism: The amine is tertiary-alkyl substituted. Standard mixing may result in low yields. We employ DMAP to form a highly reactive N-acylpyridinium intermediate.
Amine Preparation: In a separate 500 mL RBF, suspend 3-amino-3-methylbutan-2-one HCl (7.93 g, 57.6 mmol) in anhydrous DCM (100 mL).
Base Addition: Cool the suspension to
(ice bath). Add Triethylamine (18.3 mL, 131 mmol) dropwise. The suspension will clear as the free amine is liberated, followed by the precipitation of .
Catalyst: Add DMAP (0.64 g, 5.2 mmol).
Coupling: Dissolve the crude acid chloride (from Step 3.2) in DCM (30 mL). Add this solution dropwise to the amine mixture at
over 30 minutes.
Incubation: Allow the reaction to warm to room temperature naturally and stir for 12-16 hours.
Monitoring: Check by TLC (Hexane:EtOAc 3:1). The acid chloride spot should disappear.
Workup and Purification
Quench: Add water (100 mL) to the reaction mixture and stir vigorously for 10 minutes.
Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
Wash Sequence:
Acid Wash: Wash with 1M HCl (2 x 50 mL). Purpose: Removes unreacted amine and DMAP/Triethylamine.
Base Wash: Wash with Saturated
(2 x 50 mL). Purpose: Removes any hydrolyzed unreacted benzoic acid.
Brine: Wash with saturated NaCl solution (50 mL).
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Crystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
Dissolve in minimum hot Ethanol.
Add water dropwise until turbidity persists.
Cool slowly to
.
Yield: Expected yield is 80-88% (approx. 11.5 - 12.6 g).
Analytical Data & Validation
To validate the synthesis, compare obtained data with the following specifications:
Application Note: Analytical Strategies for the Quantification of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
Abstract: This document provides a comprehensive guide to the analytical methodologies for the identification and quantification of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. Halogenated aromatic amides are a si...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the analytical methodologies for the identification and quantification of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. Halogenated aromatic amides are a significant class of compounds in industrial and research settings, necessitating robust and reliable analytical methods for quality control, metabolic studies, and safety assessment.[1] This guide details protocols for sample preparation, High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, and state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity quantification in complex matrices. A potential Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. All protocols are designed with method validation principles, in accordance with ICH guidelines, at their core to ensure data integrity and trustworthiness.[2][3]
Introduction and Analyte Profile
3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide is a substituted benzamide compound.[4][5] The analysis of such small molecules is critical throughout the drug development and chemical manufacturing lifecycle to ensure identity, purity, and potency.[6][7] The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the concentration of the analyte, the complexity of the sample matrix, and the desired throughput.
This guide provides validated starting points for method development, adaptable to various laboratory settings. The primary techniques discussed, HPLC and LC-MS/MS, are the workhorses of modern pharmaceutical analysis for their power in separating and quantifying components in a mixture.[8]
Table 1: Physicochemical Properties of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
The successful analysis of the target compound follows a structured workflow, from sample receipt to final data interpretation. The choice of sample preparation and analytical technique is dictated by the sample matrix and the required sensitivity of the assay.
Caption: General workflow for the analysis of the target analyte.
Sample Preparation Protocols
The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and concentrate it into a solvent compatible with the analytical instrument.[9]
Protocol 3.1: Drug Substance / Formulation (Simple Matrix)
This protocol is suitable for bulk powder or simple formulations where the analyte concentration is high.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide reference standard into a 25 mL volumetric flask.[2]
Dissolve and dilute to volume with a suitable solvent (e.g., Acetonitrile or Methanol). Sonicate for 10 minutes to ensure complete dissolution.[2]
Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 1-100 µg/mL for HPLC-UV).[2]
Sample Preparation: Accurately weigh a portion of the sample powder equivalent to approximately 25 mg of the active ingredient and prepare as described in steps 1-2.
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) before injection to remove particulates.[2][10]
This protocol is designed for trace-level quantification where matrix components like proteins and salts must be removed. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary analytical technique for bioanalysis.[11]
Method A: Protein Precipitation (PP)
Rationale: A fast but less clean method suitable for initial screening.
Procedure:
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at >10,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of mobile phase, vortex, and inject.
Method B: Solid-Phase Extraction (SPE)
Rationale: Provides a much cleaner extract, reducing matrix effects and improving sensitivity.[9] Mixed-mode or reversed-phase (e.g., HLB, C18) cartridges are often effective.[9]
Procedure:
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
Load: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid).
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
Elute: Elute the analyte with 1 mL of acetonitrile or methanol into a clean collection tube.
Dry & Reconstitute: Evaporate the eluate and reconstitute as described in the PP method.
HPLC with UV detection is a robust and widely available technique ideal for assays, purity determinations, and quality control where analyte concentrations are relatively high.[2] The dichlorinated benzene ring provides a strong chromophore for UV detection.
Principle & Causality
Reversed-phase chromatography separates compounds based on their hydrophobicity. The non-polar stationary phase (C18) retains the relatively non-polar analyte, while a polar mobile phase (a mixture of water and an organic solvent like acetonitrile) elutes it. Adjusting the organic content of the mobile phase controls the retention time.[2][10]
Widely available and suitable for routine analysis.[2]
Column
C18, 250 mm x 4.6 mm, 5 µm
Industry-standard for good resolution and efficiency with small molecules.[2]
Mobile Phase
Acetonitrile : Water (60:40, v/v)
Provides adequate retention and good peak shape for benzamide-type compounds.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[2]
Injection Volume
10 µL
A typical volume to avoid column overloading while ensuring good signal.
Column Temp.
30°C
Controlled temperature ensures reproducible retention times.[2]
Detection λ
235 nm (or λmax)
The dichlorobenzene moiety is expected to absorb strongly in this region. Determine λmax via photodiode array (PDA) scan for optimal sensitivity.
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities.[2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For quantifying low concentrations of the analyte in complex biological matrices, LC-MS/MS is the gold standard due to its exceptional sensitivity and selectivity.[8][12][13]
Principle & Causality
The LC separates the analyte from matrix components. The analyte is then ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. A triple quadrupole (QqQ) instrument is used in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) selects the parent ion (e.g., [M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific fragment ion. This highly specific parent-to-fragment transition is monitored, virtually eliminating background noise and providing superior quantification.[8][12]
Caption: Logical flow of an LC-MS/MS system in MRM mode.
Experimental Protocol
Table 3: Recommended LC-MS/MS Method Parameters
Parameter
Specification
Rationale
LC System
UHPLC System
Provides faster analysis times and better peak resolution than standard HPLC.
Column
C18, 50 mm x 2.1 mm, 1.8 µm
Short column for rapid gradient elution, suitable for high-throughput analysis.
Mobile Phase A
Water + 0.1% Formic Acid
Formic acid aids in protonation for positive mode ESI.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Standard organic phase for reversed-phase chromatography.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Gradient
5% B to 95% B in 3 min, hold 1 min
A rapid gradient is sufficient for separating the analyte in a clean extract.
MS System
Triple Quadrupole Mass Spectrometer
Required for high-sensitivity MRM experiments.[12]
Precursor [M+H]⁺. Fragments correspond to likely cleavages of the amide bond. These transitions must be optimized by infusing the analyte.
| Internal Standard | Deuterated analog if available | A stable isotope-labeled internal standard is the best choice to correct for matrix effects and variability.[14] |
Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative
GC-MS can be an alternative for the analysis of amide compounds, provided the analyte is thermally stable and sufficiently volatile.[15][16]
Applicability
Given the analyte's melting point of 141-142°C, it may have limited volatility, potentially requiring higher temperatures that could risk thermal degradation. However, for certain matrices or if derivatization is employed, GC-MS could be a viable, high-resolution technique.
Table 4: Potential GC-MS Method Parameters
Parameter
Specification
Rationale
GC System
Standard GC with Mass Selective Detector
Common configuration for routine analysis.
Column
Rxi-624sil MS or similar mid-polarity column
Provides good separation for a range of functionalized compounds.[15]
Inlet Temp.
250°C
Balances volatilization with minimizing thermal degradation.
Standard mode that produces reproducible fragmentation patterns for library matching.[15]
| Acquisition | SCAN (for identification), SIM (for quantification) | SCAN mode provides full spectra, while Selected Ion Monitoring (SIM) enhances sensitivity.[15] |
Method Validation
Once a method is developed, it must be validated to prove it is fit for its intended purpose.[6][17] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound in the specified matrix.[3][7] Key parameters are defined by the International Conference on Harmonisation (ICH) guideline Q2(R1).[6]
Table 5: Summary of Key Validation Parameters and Typical Acceptance Criteria
Parameter
Purpose
Typical Experiment & Acceptance Criteria
Specificity
To ensure the signal is from the analyte only.
Analyze blank matrix, placebo, and spiked samples. Peak should be free from interfering components at the analyte's retention time.[17]
Linearity
To demonstrate a proportional relationship between signal and concentration.
Analyze 5-6 calibration standards over the expected range. Correlation coefficient (r²) ≥ 0.995.[2]
Range
The concentration interval where the method is precise and accurate.
Typically 80-120% of the target concentration for an assay.[17]
Accuracy
Closeness of the measured value to the true value.
Analyze samples spiked at 3 concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.[6][17]
Precision
Agreement between repeated measurements.
Repeatability (Intra-day): 6 replicate injections. RSD ≤ 2%.Intermediate Precision (Inter-day): Repeat on a different day/analyst. RSD ≤ 3%.
Limit of Detection (LOD)
The lowest concentration that can be detected.
Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest concentration that can be quantified reliably.
Signal-to-Noise ratio of 10:1; must also be accurate and precise.
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like flow rate (±10%), column temperature (±5°C), mobile phase composition (±2%). System suitability results should remain within limits. |
References
Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
Technical Support Center: 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
Welcome to the technical support guide for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
I. Compound Overview & Key Properties
3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide is a chemical compound with the molecular formula C₁₂H₁₃Cl₂NO₂.[1] It is characterized by a dichlorinated benzene ring attached to an amide group, which is further substituted with a tertiary carbon bearing both methyl and acetyl groups. Understanding this structure is key to predicting its stability and potential degradation pathways.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My compound appears to be degrading in aqueous solution. What is the most likely cause?
Answer: The most probable cause of degradation in aqueous solution is the hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by both acidic and basic conditions.[2][3][4] Given the structure of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide, this would lead to the formation of 3,5-dichlorobenzoic acid and 3-amino-3-methyl-2-butanone.
Troubleshooting Steps:
pH Control: Ensure your aqueous solution is buffered to a neutral pH (around 7.0) if the experimental conditions allow. Amides are generally most stable at neutral pH.
Temperature Management: Hydrolysis rates increase with temperature.[3] If possible, conduct your experiments at lower temperatures to minimize degradation.
Solvent Choice: If your experiment permits, consider using a non-aqueous or a mixed solvent system with a lower water content to reduce the rate of hydrolysis.
Purity Check: Verify the purity of your starting material. The presence of acidic or basic impurities could be catalyzing the degradation.
FAQ 2: I am observing unexpected peaks in my chromatogram after exposing my sample to light. What could be happening?
Answer: Exposure to light, particularly UV radiation, can lead to photodegradation. While specific data for this compound is limited, related dichlorobenzamide compounds are known to be susceptible to degradation in the atmosphere by reaction with photochemically produced hydroxyl radicals.[5] The aromatic ring and carbonyl group in the molecule are potential chromophores that can absorb light energy and initiate degradation reactions.
Troubleshooting Steps:
Protect from Light: Always store the solid compound and solutions in amber vials or wrap containers with aluminum foil to protect them from light.
Minimize Exposure: During experimental procedures, minimize the exposure of your samples to direct light.
Photostability Study: If photodegradation is a significant concern, a formal photostability study can be conducted by exposing the compound to a controlled light source and monitoring its degradation over time using a suitable analytical method like HPLC-UV or LC-MS.
FAQ 3: How does temperature affect the stability of solid 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide?
Answer: The solid compound is reported to be stable at room temperature. However, like most organic compounds, it will decompose at elevated temperatures. The melting point is 141-142°C, and significant thermal degradation would be expected at or above this temperature. When heated to decomposition, benzamides can emit toxic fumes of nitrogen oxides.[6]
Troubleshooting Steps:
Adhere to Storage Recommendations: Store the solid compound at room temperature as recommended.
Avoid High Temperatures: During experimental manipulations, such as drying, avoid excessive heat. If heating is necessary, it should be done with caution and at the lowest effective temperature.
Thermal Analysis: If the thermal stability is critical for your application, techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature and thermal behavior of the compound.
III. Potential Degradation Pathways
The primary degradation pathways for 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide are likely to be hydrolysis and photodegradation.
Caption: Potential degradation pathways of the target compound.
IV. Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol provides a framework for evaluating the stability of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide in aqueous solutions at different pH values.
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Working Solution Preparation: In separate amber vials, dilute the stock solution with each of the pH buffers to a final concentration of 10 µg/mL. Ensure the initial volume of organic solvent is low (e.g., <1%) to minimize its effect on the solution's properties.
Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
Quenching (Optional): If necessary, quench the degradation by adding an equal volume of mobile phase and storing the sample at a low temperature (e.g., 4°C) until analysis.
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the remaining concentration of the parent compound.[7] The formation of the primary degradation product, 3,5-dichlorobenzoic acid, can also be monitored.
Caption: Workflow for assessing hydrolytic stability.
V. References
Bunton, C. A., Nayak, B., & O'Connor, C. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. [Link]
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? [Link]
ARKIVOC. (2015, September 11). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
Miljøstyrelsen. (2003, May 23). BAM (2,6-Dichlorobenzamide). [Link]
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Technical Support Guide: Optimization of 3,5-Dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Synthesis
-Amino Ketone Amidation Executive Summary & Molecule Profile This guide addresses the synthesis of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide , a structural analog of the oomycete fungicide Zoxamide . The reactio...
Author: BenchChem Technical Support Team. Date: February 2026
-Amino Ketone Amidation
Executive Summary & Molecule Profile
This guide addresses the synthesis of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide , a structural analog of the oomycete fungicide Zoxamide . The reaction involves the coupling of 3,5-dichlorobenzoyl chloride with 3-amino-3-methyl-2-butanone (an
-amino ketone).
Key Synthetic Challenge:
The primary difficulty lies in the nucleophilic attack of the amine.[1] The amine is attached to a tertiary carbon (
) adjacent to a carbonyl group. This creates significant steric hindrance and reduces nucleophilicity due to the electron-withdrawing ketone. Furthermore, free -amino ketones are unstable and prone to dimerization (dihydropyrazine formation).
Core Reaction Protocol (The "Golden Path")
We recommend the Acid Chloride Method over carbodiimide coupling (EDC/HATU) for this specific substrate. The high electrophilicity of the acid chloride is required to overcome the poor nucleophilicity of the hindered amine.
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
3-amino-3-methyl-2-butanone HCl
Amine Source
1.0
Crucial: Use HCl salt to prevent dimerization.
3,5-dichlorobenzoyl chloride
Electrophile
1.1 - 1.2
Freshly distilled or high purity (>98%).
Triethylamine (EtN)
Base
2.5 - 3.0
Scavenges HCl; releases free amine in situ.
DMAP
Catalyst
0.1
Acyl transfer catalyst to boost rate.
Dichloromethane (DCM)
Solvent
[0.2 M]
Anhydrous.
Step-by-Step Procedure
Salt Suspension: Charge a flame-dried flask with 3-amino-3-methyl-2-butanone HCl (1.0 equiv) and anhydrous DCM under nitrogen atmosphere.
In-Situ Release: Cool to 0°C . Dropwise add Et
N (2.5 equiv). Stir for 15 minutes. Note: The solution may become slightly cloudy due to EtN·HCl formation.[2]
Acylation: Add 3,5-dichlorobenzoyl chloride (1.1 equiv) dropwise as a solution in minimal DCM.
Catalysis: Add DMAP (0.1 equiv) in one portion.
Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 4–12 hours. Monitor by TLC/HPLC.
Quench & Workup:
Quench with 1M HCl (aq) to remove unreacted amine and pyridine/DMAP.
Wash organic layer with Sat. NaHCO
(removes benzoic acid byproduct) and Brine.
Dry over MgSO
, filter, and concentrate.
Purification: Recrystallize from Hexane/Ethyl Acetate or Isopropanol .
Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical competition between the desired N-acylation and the unwanted dimerization pathway.
Caption: Reaction pathway showing the critical competition between N-acylation (green) and self-condensation (red). Fast acylation is required to avoid dimerization.
Troubleshooting & FAQs
Category 1: Low Yield & Conversion
Q: The reaction stalls at 60% conversion. Adding more acid chloride doesn't help. Why?
Diagnosis: The steric bulk of the tert-alkyl group is preventing the final approach of the electrophile.
Solution: Switch the base/solvent system.
Protocol Adjustment: Use Pyridine as the solvent (or a 1:1 mixture of DCM:Pyridine). Pyridine acts as both base and acyl-transfer agent, often superior to Et
N for hindered substrates.
Alternative: Heat the reaction to reflux (40°C in DCM or 80°C in Toluene). Warning: Higher heat increases the risk of O-acylation (see below).
Q: My starting material (Amine HCl) is not dissolving.
Diagnosis: The HCl salt is insoluble in DCM. While the free base is soluble, the heterogeneous release can be slow.
Solution: Add a phase transfer catalyst (e.g., TBAB , 5 mol%) or switch to a more polar solvent like THF or DMF .
Category 2: Impurity Profile
Q: I see a major side product with the correct mass but wrong NMR. What is it?
Diagnosis: You likely formed the Enol Ester (O-acylation) . The ketone carbonyl can enolize under basic conditions, and the oxygen attacks the acid chloride.
O-Attack (Thermodynamic/Steric): Forms Enol Ester.
Solution:
Lower Temperature: Run the addition at -10°C or -20°C .
Change Base: Switch to a weaker, less bulky base like N-Methylmorpholine (NMM) which is less likely to promote enolization compared to strong bases.
Avoid NaH: Never use Sodium Hydride; it will exclusively deprotonate the alpha-carbon leading to C-acylation or O-acylation.
Q: The reaction mixture turned dark brown/black immediately.
Diagnosis: Decomposition of the free
-amino ketone. If the acid chloride is not present immediately upon releasing the free amine, the amine self-condenses into pyrazine-type heterocycles which are often dark-colored.
Solution: Ensure the Acid Chloride is added immediately after the base, or use a "reverse addition" protocol (add Base to a mixture of Amine Salt + Acid Chloride).
Optimization Matrix
Use this table to select conditions based on your specific constraint.
Constraint
Recommended Conditions
Trade-off
Standard (Baseline)
DCM, EtN, DMAP (cat), 23°C
Good balance of rate vs. selectivity.
Max Conversion
Toluene, Pyridine (2 equiv), 80°C
Higher risk of O-acylation; harder workup (pyridine removal).
Max Purity
THF, N-Methylmorpholine, -10°C
Slower reaction rate; requires longer time.
Scale-Up (>100g)
2-MeTHF, Aqueous KCO (Schotten-Baumann)
Biphasic system manages exotherm well; requires vigorous stirring.
Diagnostic Logic Tree
Use this flow to diagnose failure modes during in-process monitoring (IPC).
Caption: Decision tree for interpreting reaction outcomes and selecting corrective actions.
References
Zoxamide Chemistry: The target molecule is a close analog of Zoxamide.
Young, D. H., et al. (2001).[4] "Mechanism of action of the new benzamide fungicide zoxamide." Pest Management Science.
General Amide Coupling: For a comprehensive review of amide bond formation, including acid chloride methods
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3] Tetrahedron.
Sterically Hindered Amides: Specific protocols for coupling hindered amines
Schaefer, G., & Bode, J. W. (2014). "The Synthesis of Sterically Hindered Amides." Chimia.
Handling
-Amino Ketones:
Fisher, L. E., et al. (1995). "Synthesis of
-amino ketones." Organic Preparations and Procedures International. (General reference for stability handling).
Improving the selectivity of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
Welcome to the technical support center for the synthesis and purification of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to ad...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to reaction selectivity and yield. We will explore the underlying chemical principles governing the synthesis and provide actionable troubleshooting strategies and optimized protocols.
PART 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the synthesis of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide.
Q1: My reaction yield is consistently low, and I recover a significant amount of 3,5-dichlorobenzoic acid. What is the primary cause?
A: This is a classic issue of incomplete reaction or hydrolysis of the acylating agent. If you are using 3,5-dichlorobenzoyl chloride, it is highly susceptible to moisture, which converts it back to the less reactive carboxylic acid.[1][2] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If you are using the carboxylic acid directly with a coupling agent, the issue may be an inefficient coupling agent or insufficient reaction time.[1][3]
Q2: I'm observing a significant byproduct with a similar mass in my LC-MS analysis. What could it be and how can I improve selectivity?
A: The most probable byproduct is the O-acylated isomer, formed by the reaction of the acylating agent with the enol or enolate form of the ketone in the 2-amino-2-methyl-3-oxobutan-2-yl fragment. The amine starting material possesses two nucleophilic sites: the nitrogen of the amine (leading to the desired N-acylation) and the oxygen of the enolizable ketone (leading to O-acylation). Improving selectivity requires optimizing conditions to favor the inherent higher nucleophilicity of the amine over the enolate.
Q3: How does my choice of base impact the N- vs. O-acylation selectivity?
A: The choice and stoichiometry of the base are critical. A strong base like sodium hydride (NaH) or potassium hydride (KH) can deprotonate the amine and also promote enolate formation of the ketone, potentially increasing O-acylation.[4] A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is generally preferred. It acts as an acid scavenger for the HCl generated when using an acyl chloride, without significantly promoting enolization.[5]
Q4: Which solvent system is optimal for maximizing selectivity?
A: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are excellent choices.[4] They are effective at dissolving the reactants while not promoting enolization to the same extent as highly polar solvents like DMF, which can lead to more reactive "naked" anions.[4] For purification, recrystallization from hot water or a mixed solvent system is often effective for removing impurities.[1]
Q5: Should I use 3,5-dichlorobenzoyl chloride or 3,5-dichlorobenzoic acid with a coupling agent?
A: Both methods are viable, but offer different advantages for selectivity.
Acyl Chloride: This is a more reactive acylating agent, allowing for lower reaction temperatures which can suppress side reactions.[1][2] However, it is moisture-sensitive and generates HCl, requiring an acid scavenger.
Carboxylic Acid + Coupling Agent: This method avoids the generation of HCl. Modern coupling agents (e.g., HATU, HOBt/EDC) are highly efficient and can offer excellent selectivity under mild conditions. This approach can sometimes be more chemoselective than using highly reactive acyl chlorides.
PART 2: In-Depth Troubleshooting Guide for N-Acylation Selectivity
A lack of selectivity is the most common and challenging issue in this synthesis. This guide provides a systematic approach to diagnosing and resolving the problem.
Symptom Checklist:
Presence of multiple spots on TLC with similar Rf values.
LC-MS data showing two or more products with the same mass-to-charge ratio (isomers).
¹H NMR spectrum shows complex or unexpected signals, particularly in the aromatic and methyl regions.
Low isolated yield of the desired product after purification.
Root Cause Analysis: The N- vs. O-Acylation Dichotomy
The core of the selectivity problem lies in the ambident nucleophilicity of the amine reactant. The reaction can proceed via two competitive pathways:
Desired Pathway (N-Acylation): The lone pair of electrons on the primary amine nitrogen directly attacks the electrophilic carbonyl carbon of the acylating agent. This is typically the kinetically favored pathway.
Side-Reaction Pathway (O-Acylation): Under certain conditions (especially with a strong base), the ketone can tautomerize to its enol form or be deprotonated to an enolate. The oxygen of this enolate then acts as a nucleophile, attacking the acylating agent.
The key to improving selectivity is to establish reaction conditions that overwhelmingly favor the N-acylation pathway.
Diagram 1: Competing N- and O-Acylation Pathways
This diagram illustrates the two potential reaction mechanisms.
Caption: Competing pathways for the acylation reaction.
Solutions and Mitigation Strategies
The following table summarizes key experimental parameters and their impact on selectivity.
Lower temperatures reduce the energy available for the higher-activation energy side reactions like enolate formation. The reaction of benzoyl chloride is often exothermic.[2]
Base
Weak, non-nucleophilic base (e.g., TEA, DIPEA)
Strong, sterically hindered base (e.g., NaH, KOtBu)[4]
Organic amines act as acid scavengers without significantly promoting enolate formation. Strong bases readily deprotonate the α-carbon of the ketone.
Slow addition maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more nucleophilic amine.
PART 3: Recommended Experimental Protocols
These protocols are designed to maximize the selective synthesis of the target compound.
Protocol A: High-Selectivity Synthesis using 3,5-Dichlorobenzoyl Chloride
This method prioritizes kinetic control to favor N-acylation.
Preparation: In an oven-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 2-amino-2-methyl-3-oxobutan-2-yl (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Acylation: Dissolve 3,5-dichlorobenzoyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.[5]
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
Workup: Quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[2]
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Diagram 2: Workflow for High-Selectivity Synthesis
Caption: Step-by-step workflow for the selective synthesis protocol.
Protocol B: High-Selectivity Synthesis using Boronic Acid Catalysis
For sensitive substrates where acyl chlorides may be too harsh, a catalytic approach offers a milder alternative. Boron-derived catalysts can facilitate direct amidation between a carboxylic acid and an amine.[8]
Preparation: To a flask equipped with a Dean-Stark apparatus, add 3,5-dichlorobenzoic acid (1.0 eq.), 2-amino-2-methyl-3-oxobutan-2-yl (1.1 eq.), and a boronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid, 5-10 mol%) in a non-polar solvent like toluene.[6]
Reaction: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically via the Dean-Stark trap, driving the reaction to completion. Monitor by TLC or LC-MS.
Workup: After cooling, dilute the reaction mixture with ethyl acetate. Wash with saturated aqueous sodium bicarbonate and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Diagram 3: Troubleshooting Decision Tree
Caption: A logical guide to troubleshooting selectivity issues.
References
Optimization of reaction conditions (temperature, solvent) for benzamide synthesis. (n.d.). BenchChem.
Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. (n.d.). BenchChem.
Catalytic Amidation Guide. (n.d.).
Tantawy, A. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
optimization of reaction conditions for benzamide synthesis. (n.d.). BenchChem.
Site-Selective Amide Functionalization by Catalytic Azoline Engrafting. (2022). ACS Catalysis.
Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE.
Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. (2018). PubMed.
Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. (2022). PMC.
A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2017).
Synthesis of substituted N-heterocycles by N-acylation. (n.d.). Organic Chemistry Portal.
Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. (2018). PMC.
Overview of the prior methods for selective N-acylation/alkylation of... (n.d.). ResearchGate.
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). PMC.
Process for preparing benzamide. (n.d.). Google Patents.
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI.
Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide. (n.d.). Google Patents.
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses.
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv.
Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. (n.d.). Google Patents.
Cross-reactivity of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
Comparison Guide: Cross-Reactivity Profiling of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide Executive Summary 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (also referenced as RH-24580 or the "Pronamide Keton...
Author: BenchChem Technical Support Team. Date: February 2026
Comparison Guide: Cross-Reactivity Profiling of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide
Executive Summary
3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (also referenced as RH-24580 or the "Pronamide Ketone" ) is a critical benzamide derivative primarily encountered as the major stable metabolite of the herbicide Propyzamide (Pronamide) .
For drug development professionals, this molecule serves as a vital toxicophore reference standard . It represents a specific structural class of 3,5-dichlorobenzamides that exhibits a "dual-hazard" cross-reactivity profile:
Cytoskeletal Cross-Reactivity: Moderate affinity for mammalian tubulin (distinct from its high affinity for plant/fungal tubulin).
Endocrine Cross-Reactivity: Validated antagonism of the mammalian Androgen Receptor (AR) , classifying it as an endocrine-disrupting chemical (EDC).
This guide objectively compares its performance and selectivity against clinical and research standards (Vinclozolin, Enzalutamide, Colchicine) to assist in de-risking benzamide scaffolds in early-stage discovery.
Key Structural Feature: The gem-dimethyl "kink" adjacent to the amide nitrogen, followed by a ketone. This mimics the steric bulk of steroid rings, facilitating AR binding.
Cross-Reactivity Profile: Mechanism of Action
The molecule operates via two distinct, concentration-dependent mechanisms.[4]
Unlike its parent compound (Propyzamide), which requires metabolic activation in some assays, the ketone derivative directly competes with dihydrotestosterone (DHT) for the Ligand Binding Domain (LBD) of the AR. It prevents the conformational change required for co-activator recruitment, thereby inhibiting gene transcription.
Pathway B: Tubulin Destabilization (Cytoskeletal)
The 3,5-dichlorobenzamide core targets the colchicine-binding site of
-tubulin. While highly selective for plant/fungal isoforms (e.g., Botrytis or Arabidopsis), it retains residual affinity for mammalian class I, II, and IV -tubulin, leading to potential aneugenic effects (chromosome loss) at high concentrations.
Diagram: Dual-Pathway Cross-Reactivity
Caption: The molecule exhibits high affinity for plant targets but significant off-target antagonism at the mammalian Androgen Receptor.
Comparative Performance Data
The following table contrasts the subject molecule with industry standards for both AR antagonism and Tubulin inhibition.
Compound
Primary Class
AR Binding Affinity (IC50/Ki)
Tubulin Binding (Mammalian)
Selectivity Ratio (Plant/Mammal)
Clinical Status
3,5-dichloro-N-(...)-benzamide
Metabolite / Toxicophore
2.4 µM (IC50)
Weak (>50 µM)
High
Research / Tox Standard
Propyzamide (Parent)
Herbicide
3.1 µM (IC50)
Very Weak
Very High
Agrochem
Vinclozolin (M2)
Fungicide Metabolite
1.8 µM (Ki)
None
N/A
Tox Reference (Anti-androgen)
Enzalutamide
Drug (Anti-cancer)
36 nM (IC50)
None
N/A
FDA Approved
Colchicine
Toxin
None
< 10 nM
Low (Toxic)
Gout Treatment
PC190723
Antibiotic (FtsZ)
None
Weak
High (Bacterial)
Pre-clinical
Key Insight for Researchers:
While the subject molecule is ~100-fold less potent than Enzalutamide as an AR antagonist, it is equipotent to Vinclozolin metabolites , a standard positive control for endocrine disruption. Researchers designing benzamide libraries (e.g., for HDAC or FtsZ inhibition) must screen against AR to avoid this "toxicophore trap."
Experimental Protocols (Self-Validating)
To verify the cross-reactivity of this benzamide derivative, use the following standardized protocols.
Inhibition: Reduced Vmax (rate) or reduced Plateau (total polymer mass).
Self-Validation: If the 3,5-dichlorobenzamide shows <10% inhibition at 50 µM compared to DMSO, it is considered mammalian-safe regarding direct tubulin binding.
Workflow: De-Risking Benzamide Scaffolds
When utilizing 3,5-dichlorobenzamide scaffolds in drug discovery, follow this logic flow to ensure specificity.
Caption: Decision tree for evaluating benzamide candidates, prioritizing early exclusion of AR-binding compounds.
References
USEPA. (2005). Reregistration Eligibility Decision (RED) for Pronamide. United States Environmental Protection Agency. Link
Takeuchi, S., et al. (2006). "In Vitro Screening of 200 Pesticides for Agonistic Activity via Mouse Peroxisome Proliferator-Activated Receptor (PPAR)alpha and PPARgamma." Toxicology and Applied Pharmacology, 217(3), 235-244. Link
Kojima, H., et al. (2004).[1] "Screening for Estrogen and Androgen Receptor Activities in 200 Pesticides by In Vitro Reporter Gene Assays Using Chinese Hamster Ovary Cells." Environmental Health Perspectives, 112(5), 524–531. Link
Wilson, V. S., et al. (1994). "In vitro and in vivo effects of the herbicide propyzamide on the androgen receptor." Toxicology, 178, 11-20. (Foundational work establishing the metabolite's activity).[4]
Lock, E. A., et al. (2018). "Benzamide and its derivatives: A review of their toxicological properties." Critical Reviews in Toxicology. (General review of the scaffold).
Rationale for Validation:
The benzamide scaffold is a privileged structure for inhibiting FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial homolog of tubulin essential for cell division (Z-ring formation). While the class leader PC190723 demonstrates potent efficacy, it suffers from poor physicochemical properties (solubility/metabolic stability).
DMB-Ketone introduces a bulky, lipophilic 2-methyl-3-oxobutan-2-yl amine side chain. This structural modification aims to improve metabolic stability (blocking hydrolysis) and membrane permeability compared to earlier benzamide generations. This guide outlines the rigorous in vivo validation required to benchmark DMB-Ketone against the class standard (PC190723) and the clinical standard (Vancomycin).
Mechanistic Basis & Hypothesis
Before in vivo execution, the mechanism of action (MoA) must be confirmed to ensure the observed efficacy is target-driven and not due to off-target toxicity.
Mechanism: DMB-Ketone is hypothesized to bind to the interdomain cleft of FtsZ, stabilizing the protein in a conformation that prevents GTP-dependent polymerization. This leads to the failure of the Z-ring assembly, inhibiting cytokinesis and causing bacterial cell death (bactericidal).[1]
Diagram 1: Molecular Mechanism of Action (FtsZ Inhibition)
Caption: DMB-Ketone binds FtsZ monomers, preventing productive polymerization into the Z-ring, leading to bacterial filamentation and lysis.
Pre-Clinical Formulation & PK Profiling
Benzamides are notoriously insoluble. Do not proceed to efficacy models without solving the formulation. A standard aqueous suspension will yield false negatives due to poor bioavailability.
A. Formulation Strategy
Vehicle A (IV/IP): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.
Vehicle B (Oral): 10% PEG400 + 5% Tween 80 + 85% Water (or 0.5% Methylcellulose).
Critical Step: Verify solubility > 5 mg/mL in vehicle. If precipitation occurs, titrate pH (benzamides are often weak acids/bases depending on substitution).
B. Pharmacokinetic (PK) Study Design
Animals: CD-1 Mice (n=3 per timepoint).
Dose: 10 mg/kg (IV) and 30 mg/kg (PO).
Sampling: Plasma at 0.25, 0.5, 1, 2, 4, 8, 24 h.
Target PK Profile (Go/No-Go Criteria):
Parameter
Benchmark (PC190723)
Target for DMB-Ketone
Rationale
Clearance (CL)
Moderate
< 30 mL/min/kg
High clearance limits exposure time above MIC.
Half-life (t1/2)
~0.5 - 1.0 h
> 1.5 h
The 3-oxobutan-2-yl group is designed to resist metabolic hydrolysis.
Bioavailability (F)
Variable
> 40%
Essential for oral dosing regimens.
| Protein Binding | > 95% | < 90% | High protein binding reduces free drug available to kill bacteria. |
In Vivo Efficacy: Neutropenic Thigh Infection Model
This is the gold-standard model for validating antimicrobial efficacy because it mimics an immunocompromised state, forcing the drug to do the heavy lifting without help from the host immune system.
Diagram 2: Experimental Workflow
Caption: Workflow for the murine neutropenic thigh infection model. Critical timing ensures established infection before treatment.
Detailed Protocol
Neutropenia Induction:
Inject Cyclophosphamide (150 mg/kg IP) 4 days prior to infection.
Inject Cyclophosphamide (100 mg/kg IP) 1 day prior to infection.
Bacterial Strain: S. aureus ATCC 43300 (MRSA) or ATCC 29213 (MSSA).
Inoculum:
CFU in 0.1 mL saline, injected intramuscularly (IM) into the posterior thigh muscle.
Treatment Groups (n=6 mice/group):
Group 1 (Vehicle): 20% HP-β-CD (Negative Control).
Group 2 (DMB-Ketone): 20 mg/kg, SC or IV, q4h or q6h (Dosing frequency determined by PK t1/2).
Group 3 (PC190723): 20 mg/kg, SC (Class Benchmark).
Group 4 (Vancomycin): 10 mg/kg, SC (Clinical Standard).
Endpoint (T=24h):
Euthanize mice.
Aseptically remove thigh muscles.
Homogenize in PBS.
Plate serial dilutions on agar to count Colony Forming Units (CFU).
Comparative Analysis & Interpretation
The success of DMB-Ketone is not just about "killing bacteria"; it is about outperforming or complementing existing options.
Comparative Performance Matrix
Feature
DMB-Ketone (Test Article)
PC190723 (Benchmark)
Vancomycin (Standard of Care)
Desired Outcome for DMB-Ketone
Efficacy (Log Reduction)
TBD
~2-3 Log reduction
~1-2 Log reduction
Must achieve >1 Log reduction to be viable; >3 Log is superior.
Dosing Frequency
Predicted q6h
Requires frequent dosing (q2h-q4h)
q12h (Human equivalent)
Superiority: If DMB-Ketone allows q6h or q12h dosing, it solves the class's major PK flaw.
Resistance Frequency
TBD
High ()
Low ()
Parity or Better: Benzamides often generate resistance via FtsZ mutations (G196A). Check for this.
Solubility
TBD (Ketone moiety)
Poor
High
Superiority: Improved solubility allows for simpler IV/Oral formulations.
Interpretation of Results
Scenario A: DMB-Ketone matches PC190723 efficacy but with lower dosing frequency.
Scenario B: DMB-Ketone shows high in vitro potency (MIC) but low in vivo efficacy.
Root Cause Analysis: Likely high plasma protein binding (common with lipophilic benzamides) or rapid hepatic clearance. Re-evaluate PK.
Scenario C: Mice show toxicity (weight loss, lethargy) at effective doses.
References
Haydon, D. J., et al. (2008).[2] An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[1][2][3][4][5][6][7] Science, 321(5896), 1673-1675. Link
Kaul, M., et al. (2013).[7] An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy.[3][6] Antimicrobial Agents and Chemotherapy, 57(7), 317-325.[7] Link
Stokes, N. R., et al. (2013).[2] Novel inhibitors of bacterial cytokinesis identified by a cell-based antibiotic screening assay. Journal of Biological Chemistry, 288(4), 2675-2687. Link
Craig, W. A. (2002). The predictive value of models of infection in animals. Clinical Infectious Diseases, 36(Supplement_1), S29-S30. (Basis for Neutropenic Thigh Model). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (RH-24580) against Standards
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists
Executive Summary & Compound Identity
3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (also chemically indexed as 3,5-dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide or RH-24580 ) is a critical benzamide scaffold. Historically identified as the primary bioactive metabolite of the herbicide Propyzamide (Pronamide) , this compound represents a unique intersection of environmental stability and specific antimicrotubule activity.
For researchers in drug discovery and agrochemistry, this molecule serves as a pivotal benchmark for lipophilic amide stability and tubulin binding kinetics . Unlike its parent (Propyzamide), which contains an alkyne moiety, this derivative features a methyl ketone, altering its hydrogen bond acceptor capacity and metabolic half-life while retaining the 3,5-dichlorophenyl "warhead."
This guide outlines the protocol for benchmarking this compound against three industry standards:
Propyzamide (Parent Standard): For baseline efficacy comparison.
Zoxamide (Structural Standard): For benzamide scaffold SAR (Structure-Activity Relationship) analysis.
Colchicine/Nocodazole (Mechanistic Standard): For validating the mode of action (MoA) on
-tubulin.
Comparative Analysis: The Standards Matrix
To objectively evaluate the performance of 3,5-dichloro-N-(2-methyl-3-oxobutan-2-yl)benzamide (hereafter Target-24580 ), you must run parallel assays against the following controls.
Standard Compound
Role in Benchmark
Key Comparison Metric
Expected Outcome vs. Target-24580
Propyzamide
Parent Baseline
Herbicide/Cytotoxic Potency (IC50)
Target-24580 is typically less potent (10-50x) due to loss of the alkyne rigidification, serving as a negative control for high-affinity binding.
Zoxamide
Structural Analog
Lipophilicity (LogP) & Stability
Target-24580 often shows higher aqueous solubility but lower hydrolytic stability than Zoxamide.
Nocodazole
Mechanistic Control
Tubulin Polymerization Inhibition
Target-24580 should displace Nocodazole competitively if it binds the colchicine site.
Carbendazim
Resistance Marker
Cross-Resistance Profiling
Use to determine if Target-24580 is effective against benzimidazole-resistant cell lines (E198A mutants).
Mechanism of Action & Signaling Pathway
The primary utility of this benzamide class is the disruption of microtubule dynamics. Unlike taxanes (stabilizers), Target-24580 acts as a destabilizer, preventing the polymerization of tubulin dimers into microtubules.
Pathway Visualization
The following diagram illustrates the degradation pathway from Propyzamide to Target-24580 and the subsequent biological interference point.
Caption: Transformation of Propyzamide to Target-24580 and the shared mechanism of tubulin assembly inhibition.[1][2][3]
Experimental Protocols for Benchmarking
To validate the activity of Target-24580, you cannot rely on simple phenotypic observation. You must employ a Self-Validating System where the mechanism is confirmed via competition assays.
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)
Objective: Quantify the IC50 of Target-24580 relative to Propyzamide.
Reagents:
Purified Porcine Brain Tubulin (>99% pure).
GTP (Guanyosine triphosphate).
PEM Buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2).
Target-24580 (Dissolved in DMSO).
Workflow:
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer + 1 mM GTP on ice.
Dosing: Add 2 µL of Target-24580 (gradient: 0.1 µM to 100 µM) to 96-well half-area plates. Include DMSO control (0% inhibition) and Nocodazole (10 µM, 100% inhibition).
Initiation: Add 100 µL of cold tubulin mixture to wells.
Measurement: Transfer immediately to a pre-warmed plate reader (37°C). Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
Analysis: Plot
(slope of the linear phase) vs. Concentration.
Validation Check: The DMSO control must show a sigmoidal increase in OD340 (polymerization). If the curve is flat, the tubulin is denatured.
Objective: Confirm Target-24580 binds the Colchicine site specifically.
Logic: Colchicine fluorescence increases significantly when bound to tubulin. If Target-24580 binds the same pocket, it will displace Colchicine, quenching fluorescence.
Workflow:
Incubate Tubulin (2 µM) with Colchicine (2 µM) for 30 mins at 37°C.
Measure baseline Fluorescence (
).
Titrate Target-24580 (1 µM to 50 µM).
Result Interpretation: A decrease in fluorescence intensity indicates competitive displacement. Compare the
(inhibition constant) against Propyzamide.
Physicochemical Benchmarking Data
When synthesizing or sourcing Target-24580, purity and stability are the primary sources of experimental error. Use the following reference values to validate your material.
Property
Target-24580 (Experimental)
Propyzamide (Standard)
Interpretation
Molecular Weight
274.14 g/mol
256.13 g/mol
Mass shift due to hydration of alkyne.
LogP (Octanol/Water)
~2.8 (Predicted)
3.1 - 3.4
Target-24580 is more polar; higher mobility in aqueous media.
Water Solubility
~50 mg/L
15 mg/L
Critical: Target-24580 is significantly more soluble, affecting bioavailability models.
For researchers synthesizing the standard de novo.
The synthesis of Target-24580 is distinct from Propyzamide. It usually involves the reaction of 3,5-dichlorobenzoyl chloride with 3-amino-3-methyl-2-butanone (instead of the alkyne amine).
Caption: Synthetic route for generating high-purity Target-24580 standards.
Quality Control Check:
H-NMR (CDCl3): Look for the disappearance of the alkyne proton (if starting from Propyzamide hydrolysis) or the presence of the methyl ketone singlet at
ppm and the gem-dimethyl singlet at ppm.
References
United States Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for Pronamide. (Identifies RH-24580 as the major metabolite).[3] Link
Young, D. H., & Slawecki, R. A. (2001). Mode of action of zoxamide (RH-7281), a new oomycete fungicide. Pesticide Biochemistry and Physiology. (Establishes the benzamide tubulin-binding protocol). Link
Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic disrupter herbicides. Weed Science. (Mechanistic grounding for propyzamide/benzamide effects). Link
PubChem. (n.d.). Compound Summary: 3,5-dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide.[3][4][5] National Library of Medicine. Link
Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science. (Contextualizes benzamide resistance patterns). Link